molecular formula C7H5BrClNO2 B1376581 4-Bromo-5-chloro-6-methylpyridine-3-carboxylic acid CAS No. 1423025-36-8

4-Bromo-5-chloro-6-methylpyridine-3-carboxylic acid

Cat. No. B1376581
CAS RN: 1423025-36-8
M. Wt: 250.48 g/mol
InChI Key: CDNKCFKEXAESCN-UHFFFAOYSA-N
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Description

4-Bromo-5-chloro-6-methylpyridine-3-carboxylic acid is a chemical compound with the molecular weight of 250.48 . It is also known as 4-bromo-5-chloro-6-methylnicotinic acid . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 4-Bromo-5-chloro-6-methylpyridine-3-carboxylic acid is 1S/C7H5BrClNO2/c1-3-6(9)5(8)4(2-10-3)7(11)12/h2H,1H3,(H,11,12) . This code provides a specific textual identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

4-Bromo-5-chloro-6-methylpyridine-3-carboxylic acid is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis of Novel Compounds

An efficient synthesis method for related compounds, such as 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, has been developed. These compounds are significant as they form part of potent dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonists (Hirokawa, Horikawa, & Kato, 2000).

Ligand Synthesis and Complexation

Research has been conducted on synthesizing mono-, bis-, and tris-tridentate ligands based on substituted bipyridine carboxylic acids. These ligands are well-suited for complexation of lanthanide(III) cations (Charbonnière, Weibel, & Ziessel, 2001).

Electrocatalytic Applications

A study describes the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid, resulting in the formation of 6-aminonicotinic acid. This represents a novel approach to chemical synthesis using carbon dioxide as a feedstock (Feng, Huang, Liu, & Wang, 2010).

Crystal Structure Analysis

The crystal structure of related compounds, such as 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, has been characterized. This research aids in understanding molecular conformations and interactions (Anuradha et al., 2014).

Development of Schiff Base Compounds

Research has been conducted on synthesizing Schiff base compounds like 2-bromo-4-chloro-6-[(4-methylpyridin-2-ylimino)methyl]phenol. These compounds have shown potential in antibacterial applications (Wang, Nong, Sht, & Qi, 2008).

Synthesis of Pyridine-Based Derivatives

Novel pyridine derivatives have been synthesized via Suzuki cross-coupling reactions. These compounds have been explored for their potential in various biological activities, including anti-thrombolytic and biofilm inhibition activities (Ahmad et al., 2017).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

4-bromo-5-chloro-6-methylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO2/c1-3-6(9)5(8)4(2-10-3)7(11)12/h2H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDNKCFKEXAESCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=C1Cl)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-5-chloro-6-methylpyridine-3-carboxylic acid

CAS RN

1423025-36-8
Record name 4-bromo-5-chloro-6-methylpyridine-3-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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